

Doxantrazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Doxantrazole

Cat. No.: B1210725

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This document provides an in-depth technical overview of **Doxantrazole**, a potent anti-allergic agent. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical Structure and Identifiers

Doxantrazole is a heterocyclic compound featuring a thioxanthene core fused with a tetrazole ring. Its systematic IUPAC name is 10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthene-9-one. [1]

Table 1: Chemical Identifiers for **Doxantrazole**

Identifier Type	Value
IUPAC Name	10,10-dioxo-3-(2H-tetrazol-5-yl)thioxanthen-9-one[1]
CAS Number	51762-95-9[2]
Molecular Formula	C ₁₄ H ₈ N ₄ O ₃ S[1]
Molecular Weight	312.31 g/mol [1][2]
SMILES String	C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4
InChI Key	VIDCTSLIEZMQRF-UHFFFAOYSA-N[2]

Physicochemical Properties

Experimentally determined physicochemical data for **Doxantrazole**, such as melting point, boiling point, and pKa, are not readily available in the public domain. The following table summarizes the available computed and qualitative data.

Table 2: Physicochemical Properties of **Doxantrazole**

Property	Value/Description
Physical State	Solid (assumed)
Melting Point	Not available
Boiling Point	Not available
pKa	Not available
Solubility	Determination of aqueous solubility in biorelevant media is crucial for assessing oral bioavailability.[2]
XlogP	1.4[1]

Pharmacological Properties and Mechanism of Action

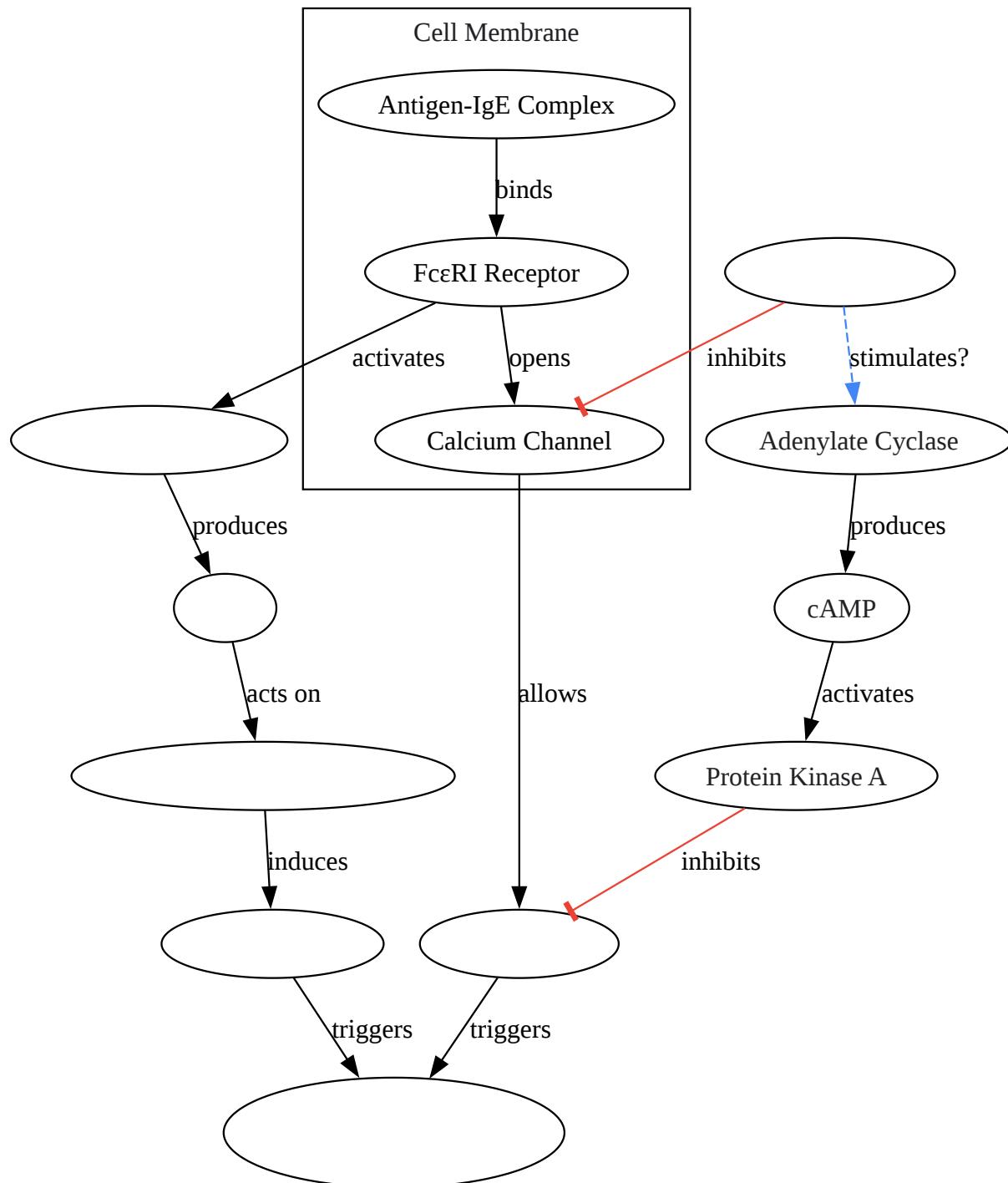
Doxantrazole is recognized for its anti-allergic properties, primarily functioning as a mast cell stabilizer.^[2] Its mechanism of action is multifaceted, involving the inhibition of inflammatory mediator release and the modulation of intracellular signaling pathways.^[2]

The primary mechanism of **Doxantrazole** involves the inhibition of calcium ion influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.^[2] Research also suggests that **Doxantrazole**'s activity may precede calcium mobilization, potentially by influencing enzymes that regulate intracellular cyclic AMP (cAMP) levels, which in turn can affect membrane activation and calcium transport.^[2]

Beyond its role in mast cell stabilization, **Doxantrazole** has been identified as a potent scavenger of reactive oxygen species (ROS), exhibiting approximately 10 times greater potency than sodium cromoglycate in some experimental models.^[2]

Hypothetical Signaling Pathway of Doxantrazole in Mast Cells

The following diagram illustrates a hypothetical signaling pathway for the action of **Doxantrazole** in mast cells, based on its known effects on calcium influx and potential influence on cAMP.

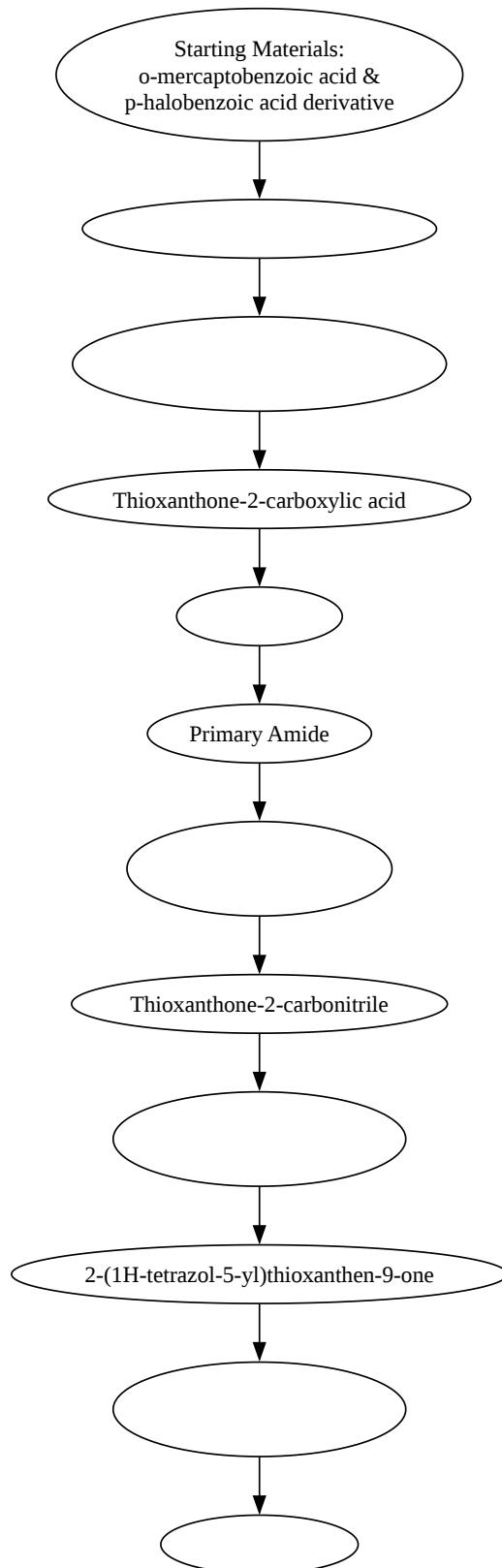
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Synthesis

The synthesis of **Doxantrazole** is a multi-step process that is not typically achieved in a single step.^[2] The general strategy involves the initial construction of a functionalized thioxanthone precursor, followed by the formation of the tetrazole ring.^[2]

Hypothetical Experimental Workflow for Doxantrazole Synthesis

The following diagram outlines a plausible, high-level workflow for the synthesis of **Doxantrazole** based on available literature.

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Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Doxantrazole** are not widely published. The following are hypothetical protocols based on general chemical principles and information gathered on related compounds.

Hypothetical Protocol for the Synthesis of Thioxanthone-2-carbonitrile (Intermediate 3)

- Amidation of Thioxanthone-2-carboxylic acid: Thioxanthone-2-carboxylic acid (1 equivalent) is suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated solution of aqueous ammonia. The mixture is stirred for 1 hour. The precipitate is filtered, washed with water, and dried to yield the primary amide.
- Dehydration to the Nitrile: The primary amide (1 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield thioxanthone-2-carbonitrile.

Hypothetical Protocol for Mast Cell Degranulation Assay

- Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
- Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
- Treatment: The sensitized cells are washed and pre-incubated with varying concentrations of **Doxantrazole** (or vehicle control) in Tyrode's buffer for 30 minutes at 37°C.
- Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

- Quantification of Degranulation: The release of β -hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric assay with p-nitrophenyl-N-acetyl- β -D-glucosaminide as the substrate. The absorbance is measured at 405 nm.
- Data Analysis: The percentage of β -hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100). The inhibitory effect of **Doxantrazole** is determined by comparing the release in treated cells to that in vehicle-treated cells.

Safety and Toxicology

A comprehensive toxicology profile for **Doxantrazole** is not publicly available. As with any research chemical, it should be handled with appropriate safety precautions.

Table 3: Available Safety Information for **Doxantrazole**

Hazard Statement	Description
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Table 4: Toxicological Data for **Doxantrazole**

Test	Result
Acute Oral Toxicity (LD50)	Not available
Genotoxicity	Not available
Carcinogenicity	Not available
Reproductive Toxicity	Not available

Clinical Studies

There is no readily available information on clinical trials conducted with **Doxantrazole** in humans. Its use has been primarily in preclinical research settings to investigate mast cell-mediated processes in models of allergic asthma, exercise-induced bronchoconstriction, and gastrointestinal hypersensitivity.[\[2\]](#)

Conclusion

Doxantrazole is a valuable research tool for investigating the roles of mast cells in various physiological and pathological processes. Its mechanism of action as a mast cell stabilizer and ROS scavenger makes it a compound of interest for further study in the context of allergic and inflammatory diseases. However, a significant lack of publicly available data on its physicochemical properties, detailed signaling mechanisms, and a comprehensive safety profile highlights the need for further investigation to fully characterize this compound for any potential therapeutic development.

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References

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- 2. Doxantrazole|Mast Cell Stabilizer for Research [benchchem.com]
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